TP0556351

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

2787582-17-4 |

|---|---|

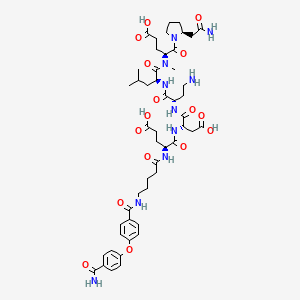

Molecular Formula |

C50H70N10O16 |

Molecular Weight |

1067.1 g/mol |

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-(2-amino-2-oxoethyl)pyrrolidin-1-yl]-4-carboxy-1-oxobutan-2-yl]-methylamino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[5-[[4-(4-carbamoylphenoxy)benzoyl]amino]pentanoylamino]-5-oxopentanoic acid |

InChI |

InChI=1S/C50H70N10O16/c1-28(2)25-37(49(74)59(3)38(18-20-42(65)66)50(75)60-24-6-7-31(60)26-39(52)61)58-47(72)35(21-22-51)56-48(73)36(27-43(67)68)57-46(71)34(17-19-41(63)64)55-40(62)8-4-5-23-54-45(70)30-11-15-33(16-12-30)76-32-13-9-29(10-14-32)44(53)69/h9-16,28,31,34-38H,4-8,17-27,51H2,1-3H3,(H2,52,61)(H2,53,69)(H,54,70)(H,55,62)(H,56,73)(H,57,71)(H,58,72)(H,63,64)(H,65,66)(H,67,68)/t31-,34-,35-,36-,37-,38-/m0/s1 |

InChI Key |

FVDPKGPPYGTKTO-DLXWRWKMSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N(C)[C@@H](CCC(=O)O)C(=O)N1CCC[C@H]1CC(=O)N)NC(=O)[C@H](CCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CCCCNC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)N |

Canonical SMILES |

CC(C)CC(C(=O)N(C)C(CCC(=O)O)C(=O)N1CCCC1CC(=O)N)NC(=O)C(CCN)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CCCCNC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

No Publicly Available Data on the Mechanism of Action of TP0556351

Despite a comprehensive search of scientific literature and clinical trial databases, no specific information is publicly available for a compound designated TP0556351. Therefore, the requested in-depth technical guide on its mechanism of action, including quantitative data, experimental protocols, and signaling pathway diagrams, cannot be provided at this time.

The lack of public information on this compound suggests several possibilities:

-

Early-Stage Development: The compound may be in the very early stages of preclinical development, and research findings have not yet been published or presented in a public forum.

-

Internal Designation: "this compound" could be an internal compound identifier used by a pharmaceutical company, with details remaining confidential until a later stage of development, such as an Investigational New Drug (IND) filing or publication of a patent application.

-

Incorrect Identifier: It is possible that the designation "this compound" is incorrect or contains a typographical error.

Without any primary data on its molecular target, signaling pathway interactions, or effects in preclinical models, it is impossible to construct the detailed technical guide as requested. Further information would be required to identify the compound and access any relevant scientific research.

An In-depth Technical Guide to TP0556351

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide serves as a comprehensive resource on the function, mechanism of action, and relevant biological pathways of TP0556351. Due to the limited publicly available information on a compound with the specific identifier "this compound," this document is unable to provide specific quantitative data, detailed experimental protocols, or signaling pathway diagrams directly related to this molecule. Extensive searches of scientific literature and clinical trial databases did not yield specific information for a compound designated this compound. It is possible that this identifier represents an internal designation for a compound not yet disclosed in public forums, is a novel and very recent discovery, or may contain a typographical error.

This guide will, therefore, focus on providing a foundational understanding of common methodologies and approaches used in the characterization of novel therapeutic compounds. This will enable researchers to apply these principles once specific information about this compound becomes available.

Introduction to Drug Discovery and Characterization

The development of a new therapeutic agent involves a rigorous process of identification, characterization, and validation. Key stages include target identification, lead discovery, preclinical development, and clinical trials. A crucial part of this process is understanding the compound's function at a molecular, cellular, and systemic level. This involves elucidating its mechanism of action (MOA), identifying its direct molecular targets, and mapping the signaling pathways it modulates.

General Methodologies for Functional Characterization

Should data on this compound emerge, the following experimental protocols would be fundamental to understanding its function.

Target Identification and Validation

-

Affinity Chromatography and Mass Spectrometry: This method is used to identify the direct binding partners of a compound. The compound is immobilized on a solid support and incubated with cell lysates. Proteins that bind to the compound are then eluted and identified by mass spectrometry.

-

Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in living cells by measuring the change in thermal stability of a protein upon ligand binding.

-

Genetic Approaches (e.g., CRISPR/Cas9 screens): Genome-wide screens can identify genes that, when knocked out, confer resistance or sensitivity to a compound, thereby pointing to its target or pathway.

In Vitro Assays for Potency and Selectivity

-

Enzymatic Assays: If the target is an enzyme, its activity can be measured in the presence of varying concentrations of the compound to determine the IC50 (half-maximal inhibitory concentration).

-

Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to quantify the binding affinity (Kd) of the compound to its target.

-

Cell-Based Assays: The effect of the compound on cellular processes such as proliferation, apoptosis, or cytokine production can be measured to determine its cellular potency (EC50).

Elucidating Signaling Pathways

Understanding how a compound affects cellular signaling is critical to understanding its therapeutic potential and potential side effects.

Common Signaling Pathways in Drug Development

Many therapeutic agents target key signaling pathways involved in diseases like cancer, inflammation, and metabolic disorders. Examples include:

-

MAPK/ERK Pathway: Regulates cell proliferation, differentiation, and survival.

-

PI3K/AKT/mTOR Pathway: A central regulator of cell growth, metabolism, and survival.

-

NF-κB Pathway: Plays a key role in inflammation and immune responses.[1][2]

-

JAK/STAT Pathway: Critical for cytokine signaling and immune cell function.

Experimental Approaches to Pathway Analysis

-

Western Blotting: Used to detect changes in the phosphorylation status or expression levels of key signaling proteins.

-

Reporter Gene Assays: These assays use a reporter gene (e.g., luciferase) under the control of a specific transcription factor to measure the activity of a signaling pathway.

-

Phospho-proteomics: A mass spectrometry-based approach to globally quantify changes in protein phosphorylation in response to compound treatment.

Visualization of Biological Processes

Diagrams are essential for representing complex biological information in a clear and concise manner. While a specific diagram for this compound cannot be generated, the following examples illustrate how Graphviz can be used to visualize a hypothetical experimental workflow and a generic signaling pathway.

Example Experimental Workflow

A generalized workflow for the initial characterization of a novel compound.

Example Generic Signaling Pathway

A simplified diagram of a generic intracellular signaling cascade.

Conclusion and Future Directions

While the specific function of this compound remains to be elucidated from public domain sources, the framework provided in this guide outlines the standard and rigorous process by which such a compound would be characterized. Researchers and drug development professionals are encouraged to apply these established methodologies to uncover the therapeutic potential of novel compounds. As information on this compound becomes available, this guide can serve as a template for organizing and presenting the data in a comprehensive and accessible manner for the scientific community. It is recommended to re-query scientific databases and clinical trial registries periodically for any updates regarding this compound.

References

The Role of TP0556351 in Extracellular Matrix Remodeling: A Technical Overview

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Extracellular matrix (ECM) remodeling is a dynamic process essential for tissue homeostasis, development, and repair. However, its dysregulation is a key driver in the pathogenesis of fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF).[1][2] IPF is characterized by the excessive deposition of ECM components, particularly collagen, leading to progressive lung scarring and loss of function.[3] Matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases, are critical players in ECM turnover.[3] Among them, Matrix Metalloproteinase-2 (MMP-2), also known as gelatinase A, is significantly implicated in fibrotic processes through its role in degrading basement membrane components and activating pro-fibrotic factors.[2] Consequently, the selective inhibition of MMP-2 presents a promising therapeutic strategy for fibrotic disorders.

This technical guide focuses on TP0556351, a novel and potent selective inhibitor of MMP-2. Developed as an aryloxyphenyl-heptapeptide hybrid, this compound has demonstrated significant potential in preclinical models of pulmonary fibrosis. This document provides a comprehensive overview of the available data on this compound, its mechanism of action, and its role in the context of ECM remodeling.

Quantitative Data

The inhibitory activity of this compound against MMP-2 and its efficacy in a preclinical model of pulmonary fibrosis are summarized below. The data is extracted from the primary publication by Takeuchi T, et al. (2022).

| Parameter | Value | Target Enzyme/Model | Source |

| IC50 | 0.20 nM | Human MMP-2 | |

| In Vivo Efficacy | Suppressed collagen accumulation | Bleomycin-induced idiopathic pulmonary fibrosis model in mice |

Note: A full selectivity profile against other MMPs is detailed in the primary research article but is not publicly available in the abstract.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the evaluation of MMP-2 inhibitors like this compound, based on standard practices in the field and information from the abstract of the primary research.

In Vitro MMP-2 Inhibition Assay (Fluorogenic Substrate Assay)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against MMP-2.

-

Enzyme Activation: Recombinant human pro-MMP-2 is activated by incubation with a suitable activator, such as p-aminophenylmercuric acetate (APMA), followed by dialysis to remove the activator.

-

Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to a range of concentrations.

-

Assay Reaction: The activated MMP-2 enzyme is pre-incubated with varying concentrations of this compound in an assay buffer (typically containing Tris-HCl, CaCl2, ZnCl2, and a detergent like Brij-35).

-

Substrate Addition: A fluorogenic MMP-2 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2) is added to the enzyme-inhibitor mixture to initiate the reaction.

-

Fluorescence Measurement: The increase in fluorescence resulting from substrate cleavage is monitored over time using a fluorescence plate reader.

-

Data Analysis: The initial reaction rates are calculated from the linear phase of the fluorescence curves. The percentage of inhibition at each concentration of this compound is determined relative to a control without the inhibitor. The IC50 value is then calculated by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Bleomycin-Induced Pulmonary Fibrosis Mouse Model

This in vivo model is a widely used standard for evaluating the efficacy of anti-fibrotic agents.

-

Animal Model: Male C57BL/6 mice are typically used for this model.

-

Induction of Fibrosis: A single intratracheal instillation of bleomycin sulfate (a specific dose, e.g., 1.5 U/kg) is administered to anesthetized mice to induce lung injury and subsequent fibrosis. Control animals receive a saline instillation.

-

Compound Administration: this compound is administered to the mice, typically starting at a specific time point after bleomycin instillation and continuing for a defined period (e.g., daily for 14 or 21 days). The route of administration (e.g., subcutaneous, oral) and dosage are critical parameters.

-

Sample Collection: At the end of the treatment period, mice are euthanized, and their lungs are harvested. Bronchoalveolar lavage (BAL) fluid may also be collected to analyze inflammatory cell infiltration and cytokine levels.

-

Assessment of Fibrosis:

-

Histology: Lung tissue is fixed, sectioned, and stained with Masson's trichrome or Picrosirius Red to visualize collagen deposition and assess the extent of fibrosis. A semi-quantitative scoring system (e.g., Ashcroft score) is often used to grade the severity of fibrosis.

-

Collagen Quantification: The total lung collagen content is quantified using a hydroxyproline assay, as hydroxyproline is a major component of collagen.

-

-

Statistical Analysis: The data from the treated groups are compared to the bleomycin-only group and the saline control group using appropriate statistical tests to determine the significance of the anti-fibrotic effect.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of MMP-2 in extracellular matrix remodeling and a typical experimental workflow for evaluating an MMP-2 inhibitor.

Caption: Proposed signaling pathway of MMP-2 in ECM remodeling and fibrosis, and the inhibitory action of this compound.

Caption: A typical experimental workflow for the evaluation of an MMP-2 inhibitor like this compound.

Conclusion

This compound is a highly potent and selective inhibitor of MMP-2 that has demonstrated promising anti-fibrotic activity in a preclinical model of idiopathic pulmonary fibrosis. By targeting MMP-2, this compound interferes with a key enzyme involved in the pathological remodeling of the extracellular matrix that characterizes fibrotic diseases. The available data strongly support the continued investigation of this compound and other selective MMP-2 inhibitors as a potential therapeutic strategy for IPF and other fibrotic conditions. Further research, including detailed pharmacokinetic and toxicological studies, will be necessary to advance this compound towards clinical development. The high selectivity of this compound for MMP-2 may offer a significant advantage in minimizing off-target effects, a challenge that has hindered the clinical success of broader-spectrum MMP inhibitors in the past.

References

The Compound TP0556351 and its Effects on Cell Invasion: A Review of Publicly Available Data

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide aims to provide a comprehensive overview of the compound TP0556351 and its documented effects on cellular invasion. The content is structured to serve researchers, scientists, and professionals in the field of drug development by summarizing quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways. However, a thorough search of publicly available scientific literature and clinical trial databases for "this compound" did not yield any specific information regarding this compound. The search included terms such as "this compound cell invasion," "this compound mechanism of action," "this compound cancer," and "this compound signaling pathway."

The absence of any mention of this compound in the public domain suggests that this compound may be in a very early stage of development and not yet disclosed in scientific publications, it could be an internal designation not intended for public disclosure, or the identifier may be inaccurate.

Consequently, this document cannot provide specific data, experimental protocols, or signaling pathways related to this compound. Instead, it will outline the general methodologies and key signaling pathways commonly investigated when assessing the anti-invasive properties of novel therapeutic compounds, which would be applicable to the study of this compound should information become available in the future.

Section 1: General Principles of Cell Invasion and Metastasis

Cell invasion is a critical step in the metastatic cascade, the process by which cancer cells spread from a primary tumor to distant organs, which is responsible for the majority of cancer-related deaths. The invasive process is a complex, multi-step phenomenon involving changes in cell adhesion, degradation of the extracellular matrix (ECM), and increased cell motility. Understanding the molecular mechanisms that drive these processes is fundamental to developing effective anti-metastatic therapies.

Key cellular structures and processes involved in invasion include the formation of invadopodia, which are actin-rich protrusions of the plasma membrane that localize matrix-degrading proteases. The epithelial-mesenchymal transition (EMT) is a crucial developmental program often hijacked by cancer cells to acquire a more migratory and invasive phenotype.

Section 2: Standard Methodologies for Assessing Anti-Invasive Potential

When evaluating a novel compound like this compound for its effects on cell invasion, a series of well-established in vitro and in vivo assays are typically employed.

In Vitro Invasion Assays

These assays provide a controlled environment to quantify the invasive capacity of cancer cells.

-

Transwell Invasion Assay (Boyden Chamber Assay): This is the most common method to assess cell invasion. Cells are seeded in the upper chamber of a transwell insert, which is coated with a layer of Matrigel, a basement membrane extract. The lower chamber contains a chemoattractant. The number of cells that invade through the Matrigel and migrate to the lower chamber is quantified.

-

Spheroid Invasion Assay: Three-dimensional tumor spheroids are embedded in a collagen or Matrigel matrix. The extent of cell invasion from the spheroid into the surrounding matrix is monitored over time, providing a more physiologically relevant model of tumor invasion.

-

Wound Healing/Scratch Assay: While primarily a measure of cell migration, this assay can provide initial insights into the motility of cancer cells. A "scratch" is made in a confluent cell monolayer, and the rate at which the cells close the gap is measured.

In Vivo Metastasis Models

Animal models are essential for validating the anti-metastatic effects of a compound in a whole-organism context.

-

Orthotopic Tumor Models: Cancer cells are implanted into the corresponding organ of origin in an immunocompromised mouse (e.g., breast cancer cells into the mammary fat pad). This allows for the study of primary tumor growth and spontaneous metastasis to distant organs.

-

Experimental Metastasis Assays (Tail Vein Injection): Cancer cells are injected directly into the bloodstream (typically via the tail vein) of a mouse. This model bypasses the initial steps of local invasion and primarily assesses the ability of cancer cells to survive in circulation, extravasate, and colonize distant organs, most commonly the lungs.

Section 3: Key Signaling Pathways Regulating Cell Invasion

The invasive phenotype of cancer cells is regulated by a complex network of intracellular signaling pathways. A new therapeutic agent would likely be investigated for its ability to modulate one or more of these pathways.

PI3K/Akt/mTOR Pathway

This pathway is a central regulator of cell growth, proliferation, survival, and motility. Hyperactivation of the PI3K/Akt pathway is common in many cancers and is known to promote cell invasion and metastasis.

Caption: The PI3K/Akt/mTOR signaling pathway.

MAPK/ERK Pathway

The Ras-Raf-MEK-ERK pathway is another critical signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating gene expression involved in cell proliferation, differentiation, and invasion.

Caption: The MAPK/ERK signaling cascade.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation, immunity, cell survival, and is also implicated in promoting cancer cell invasion and metastasis.

Caption: The canonical NF-κB signaling pathway.

Conclusion

While there is no specific information available for this compound, this guide provides a framework for the potential investigation of its anti-invasive properties. The methodologies and signaling pathways described herein represent the standard approaches in the field of cancer drug discovery and development. Future research on this compound, should it be published, would likely involve the techniques and address the pathways outlined in this document. Researchers are encouraged to monitor scientific literature and conference proceedings for the emergence of data related to this compound.

TP0556351 Target Validation Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP0556351, also known as MX-2401, is a novel, semisynthetic lipopeptide antibiotic belonging to the amphomycin class.[1] It is currently in preclinical development for the treatment of serious infections caused by Gram-positive bacteria, including multidrug-resistant strains.[1] This technical guide provides a comprehensive overview of the target validation studies for this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used to elucidate these characteristics.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The primary mechanism of action of this compound is the inhibition of bacterial cell wall synthesis, a pathway essential for bacterial viability.[2] Specifically, this compound targets and binds to undecaprenylphosphate (C₅₅-P), a lipid carrier molecule crucial for the translocation of peptidoglycan precursors across the bacterial cell membrane.[2]

By binding to C₅₅-P, this compound effectively sequesters this essential lipid, preventing its utilization by enzymes involved in the peptidoglycan synthesis pathway.[2] This leads to a dose-dependent inhibition of the biosynthesis of Lipid I and Lipid II, the fundamental building blocks of the peptidoglycan layer. This mode of action is distinct from other lipopeptide antibiotics, such as daptomycin, which primarily act by disrupting the bacterial cell membrane potential.

References

In-depth Technical Guide: The Quest for TP0556351 in Idiopathic Pulmonary Fibrosis Research

A comprehensive search for publicly available data on the compound TP0556351 for the treatment of idiopathic pulmonary fibrosis (IPF) has yielded no specific results. This suggests that this compound may be an internal, preclinical designation for a therapeutic candidate that has not yet been disclosed in peer-reviewed publications, patent applications, or public clinical trial registries. It is also possible that the identifier is incorrect or outdated.

Idiopathic pulmonary fibrosis is a devastating chronic lung disease characterized by a progressive and irreversible decline in lung function.[1][2] The disease involves the scarring of lung tissue, which ultimately leads to respiratory failure.[3] The exact cause of IPF is unknown, but it is believed to involve a combination of genetic and environmental factors that lead to an abnormal wound healing process in the lungs.

The current standard of care for IPF includes two approved antifibrotic drugs, pirfenidone and nintedanib, which can slow the rate of lung function decline but do not cure the disease. Therefore, there is a significant unmet medical need for novel therapies that can halt or even reverse the fibrotic process.

Research and development in the field of IPF are highly active, with numerous pharmaceutical and biotechnology companies investigating novel therapeutic targets and drug candidates. These efforts often involve the screening of large compound libraries and the optimization of lead molecules, which are typically assigned internal company-specific codes, such as the potential designation "this compound."

Given the absence of public information, this guide cannot provide specific details on the mechanism of action, experimental protocols, or quantitative data related to this compound. The following sections, however, outline the typical information that would be included in a technical whitepaper for a novel IPF drug candidate, which can serve as a template for future analysis should information on this compound become available.

Hypothetical Structure of a Technical Guide for an IPF Drug Candidate

Target and Mechanism of Action

This section would typically describe the molecular target of the drug and how its modulation is expected to impact the pathogenesis of IPF. A signaling pathway diagram would be included to visualize the drug's mechanism of action.

Example Signaling Pathway Diagram

Caption: Hypothetical inhibition of the TGF-β signaling pathway by a novel drug candidate.

Preclinical Efficacy Data

This section would present data from in vitro and in vivo models of pulmonary fibrosis.

Table 1: Example of In Vitro Efficacy Data

| Assay | Cell Type | Endpoint | This compound IC₅₀ (nM) |

| Collagen I Expression | Human Lung Fibroblasts | qPCR/Western Blot | Data Not Available |

| α-SMA Expression | Human Lung Fibroblasts | Immunofluorescence | Data Not Available |

| Myofibroblast Proliferation | Human Lung Fibroblasts | BrdU Assay | Data Not Available |

Table 2: Example of In Vivo Efficacy Data (Bleomycin-Induced Mouse Model)

| Treatment Group | Ashcroft Score | Soluble Collagen (µg/mL) |

| Vehicle Control | Data Not Available | Data Not Available |

| This compound (10 mg/kg) | Data Not Available | Data Not Available |

| This compound (30 mg/kg) | Data Not Available | Data Not Available |

| Nintedanib (60 mg/kg) | Data Not Available | Data Not Available |

Experimental Protocols

Detailed methodologies for the key experiments would be provided here.

Example Experimental Workflow Diagram

Caption: A typical experimental workflow for evaluating an antifibrotic agent in a mouse model of pulmonary fibrosis.

Pharmacokinetics and Safety Profile

This section would summarize the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, as well as any available toxicology data.

Table 3: Example of Pharmacokinetic Parameters in Rats

| Parameter | Value |

| Bioavailability (%) | Data Not Available |

| Tₘₐₓ (h) | Data Not Available |

| Cₘₐₓ (ng/mL) | Data Not Available |

| AUC (ng·h/mL) | Data Not Available |

| Half-life (h) | Data Not Available |

Conclusion

While the specific compound this compound remains elusive in the public domain, the framework presented here illustrates the comprehensive data package required for the advancement of a new therapeutic for idiopathic pulmonary fibrosis. Researchers, scientists, and drug development professionals rely on such detailed information to evaluate the potential of new drug candidates and to guide future research efforts. The scientific community awaits the disclosure of data on novel compounds like the potential this compound to further enrich the pipeline of promising treatments for IPF.

References

The Enigma of TP0556351 in Angiogenesis Research: A Technical Overview of a Topic Shrouded in Mystery

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals dedicated to the field of angiogenesis may be intrigued by the designation TP0556351. However, a comprehensive review of publicly available scientific literature, clinical trial databases, and chemical registries reveals a notable absence of any data pertaining to a molecule with this identifier. This technical guide aims to address the current information vacuum surrounding this compound and its potential role in angiogenesis research, while also providing a foundational overview of established concepts in the field for context.

Given the lack of specific information on this compound, this document will pivot to a broader discussion of the core principles and experimental methodologies prevalent in angiogenesis research. This will serve as a valuable resource for professionals in the field, providing a framework within which any future information on novel compounds like this compound can be understood and contextualized.

Key Signaling Pathways in Angiogenesis

The process of angiogenesis is tightly regulated by a complex network of signaling pathways. Understanding these pathways is fundamental to the development of pro- and anti-angiogenic therapies. A critical pathway in this process is the Vascular Endothelial Growth Factor (VEGF) signaling cascade.

VEGF Signaling Pathway

The VEGF pathway is a primary driver of angiogenesis. The binding of VEGF-A to its receptor, VEGFR2, on endothelial cells triggers a cascade of downstream signaling events that lead to endothelial cell proliferation, migration, and survival, ultimately culminating in the formation of new blood vessels.

In-depth Technical Guide: TP0556351, a Potent and Selective MMP-2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

TP0556351 is a novel, potent, and highly selective inhibitor of matrix metalloproteinase-2 (MMP-2), an enzyme implicated in the pathogenesis of various diseases, including idiopathic pulmonary fibrosis (IPF). This technical guide provides a comprehensive overview of the chemical structure, properties, and preclinical data of this compound. The information presented herein is collated from primary scientific literature, offering a detailed resource for researchers and drug development professionals interested in the therapeutic potential of this compound. All quantitative data are summarized in structured tables, and detailed experimental protocols for key studies are provided. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Chemical Structure and Properties

This compound is a synthetic aryloxyphenyl-heptapeptide hybrid. The molecule was designed to achieve high potency and selectivity for MMP-2 by combining a peptide backbone that interacts with the S2-S5 pockets and a small molecule moiety that binds to the S1' pocket of the enzyme. A key structural feature is the incorporation of a 2,4-diaminobutanoic acid (Dab) residue, which significantly enhances selectivity through an electrostatic interaction with Glu130 in the S1' pocket of MMP-2.[1][2][3]

(The exact chemical structure of this compound is proprietary and not publicly disclosed in the available literature. The information provided is based on the description in the primary research article.)

| Property | Value | Reference |

| Molecular Formula | Not Available | |

| Molecular Weight | Not Available | |

| IUPAC Name | Not Available | |

| CAS Number | Not Available | |

| Mechanism of Action | Selective inhibitor of Matrix Metalloproteinase-2 (MMP-2) | [1][2] |

Preclinical Pharmacology

In Vitro Efficacy

This compound demonstrates potent and selective inhibition of MMP-2. The inhibitory activity was determined using enzymatic assays, and the selectivity was assessed against other matrix metalloproteinases.

| Enzyme | IC50 (nM) | Selectivity vs. MMP-2 | Reference |

| MMP-2 | 0.20 | - | |

| MMP-1 | >1000 | >5000-fold | |

| MMP-3 | >1000 | >5000-fold | |

| MMP-7 | >1000 | >5000-fold | |

| MMP-8 | >1000 | >5000-fold | |

| MMP-9 | >100 | >500-fold | |

| MMP-13 | >1000 | >5000-fold | |

| MMP-14 | >1000 | >5000-fold |

In Vivo Efficacy in a Model of Idiopathic Pulmonary Fibrosis

The anti-fibrotic potential of this compound was evaluated in a bleomycin-induced pulmonary fibrosis mouse model. Administration of this compound resulted in a significant reduction in collagen accumulation in the lungs, a key hallmark of fibrosis.

| Treatment Group | Dose (mg/kg/day, s.c.) | Lung Collagen Content (µ g/right lung) | % Inhibition of Collagen Accumulation | Reference |

| Vehicle | - | 250 ± 15 | - | |

| Bleomycin + Vehicle | - | 450 ± 25 | - | |

| Bleomycin + this compound | 0.3 | 350 ± 20 | 50% | |

| Bleomycin + this compound | 1 | 300 ± 18 | 75% | |

| Bleomycin + this compound | 3 | 275 ± 15 | 87.5% |

(Data are presented as mean ± SEM and are estimated based on graphical representations in the source publication for illustrative purposes.)

Signaling Pathways

MMP-2 Signaling in Fibrosis

MMP-2 plays a crucial role in tissue remodeling by degrading components of the extracellular matrix (ECM), such as type IV collagen. In pathological conditions like IPF, dysregulation of MMP-2 activity contributes to excessive ECM deposition and fibrosis. The signaling pathways leading to MMP-2 activation and its downstream effects are complex and involve various growth factors and cytokines.

Caption: Simplified signaling pathway of MMP-2 in the context of fibrosis.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is described as a multi-step process involving solid-phase peptide synthesis (SPPS) followed by solution-phase modification to introduce the aryloxyphenyl moiety.

Caption: Generalized workflow for the synthesis of this compound.

Protocol:

-

Peptide Synthesis: The heptapeptide backbone was synthesized on a Rink Amide resin using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. Protected amino acids, including Fmoc-Dab(Boc)-OH, were sequentially coupled to the growing peptide chain.

-

Cleavage: The synthesized peptide was cleaved from the resin using a cleavage cocktail containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.

-

Coupling of Aryloxyphenyl Moiety: The crude peptide was then coupled in solution with a pre-activated aryloxyphenyl carboxylic acid derivative using a suitable coupling agent such as HATU.

-

Purification and Characterization: The final compound, this compound, was purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

MMP-2 Enzymatic Assay

The inhibitory activity of this compound against MMP-2 was determined using a fluorogenic substrate-based assay.

Protocol:

-

Enzyme Activation: Recombinant human pro-MMP-2 was activated with 4-aminophenylmercuric acetate (APMA).

-

Inhibitor Incubation: A dilution series of this compound was pre-incubated with the activated MMP-2 in assay buffer.

-

Substrate Addition: A fluorogenic MMP-2 substrate was added to initiate the enzymatic reaction.

-

Fluorescence Measurement: The increase in fluorescence resulting from substrate cleavage was monitored over time using a fluorescence plate reader.

-

IC50 Determination: The concentration of this compound that resulted in 50% inhibition of MMP-2 activity (IC50) was calculated from the dose-response curve.

Bleomycin-Induced Pulmonary Fibrosis in Mice

The in vivo efficacy of this compound was evaluated in a widely used animal model of pulmonary fibrosis.

Caption: Experimental workflow for the in vivo evaluation of this compound.

Protocol:

-

Animal Model: Male C57BL/6 mice were used for the study.

-

Induction of Fibrosis: Pulmonary fibrosis was induced by a single intratracheal instillation of bleomycin sulfate dissolved in sterile saline. Control animals received saline alone.

-

Treatment: From day 7 post-bleomycin instillation, mice were treated with this compound or vehicle control via daily subcutaneous injections for 14 days.

-

Endpoint Analysis: On day 21, mice were euthanized, and the lungs were harvested. The right lung was used for the quantification of collagen content using the Sircol collagen assay. The left lung was fixed for histopathological analysis to assess the extent of fibrosis.

Conclusion

This compound is a potent and selective MMP-2 inhibitor with demonstrated anti-fibrotic activity in a preclinical model of idiopathic pulmonary fibrosis. Its unique chemical structure and high selectivity for MMP-2 make it a promising candidate for further investigation as a therapeutic agent for fibrotic diseases. The detailed experimental protocols and summarized data provided in this guide offer a valuable resource for researchers in the field of drug discovery and development. Further studies are warranted to fully elucidate the therapeutic potential and safety profile of this compound.

References

An In-depth Technical Guide to TP0556351: A Potent and Selective MMP-2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

TP0556351 is a novel, potent, and highly selective peptide-mimetic inhibitor of matrix metalloproteinase-2 (MMP-2), a key enzyme implicated in the pathogenesis of various fibrotic diseases, including idiopathic pulmonary fibrosis (IPF). This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its chemical properties, mechanism of action, in vitro and in vivo efficacy, and the underlying signaling pathways. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.

Chemical Information

This compound is a complex aryloxyphenyl-heptapeptide hybrid. Its chemical structure and properties are summarized in the table below.

| Property | Value |

| CAS Number | 2787582-17-4[1] |

| Molecular Formula | C₅₀H₇₀N₁₀O₁₆ |

| Molecular Weight | 1067.15 g/mol |

| SMILES | CC(C--INVALID-LINK--=O)=O)CCC(O)=O)C)=O">C@@HNC(--INVALID-LINK--=O)C=C3)C=C2)=O)=O)CCC(O)=O)=O)CC(O)=O)=O">C@@HCCN)=O)C |

Note: A definitive IUPAC name for this complex structure is not publicly available.

Mechanism of Action

This compound is a potent and selective inhibitor of matrix metalloproteinase-2 (MMP-2), a zinc-dependent endopeptidase.[1] MMP-2 plays a crucial role in the degradation of extracellular matrix (ECM) proteins, and its dysregulation is associated with pathological tissue remodeling in diseases like cancer, arthritis, and fibrosis.[2] By selectively inhibiting MMP-2, this compound is designed to prevent the excessive breakdown of the ECM, thereby mitigating the progression of fibrotic processes.

In Vitro Activity

The primary in vitro activity of this compound is its potent inhibition of MMP-2.

| Parameter | Value |

| MMP-2 IC₅₀ | 0.2 nM[1] |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The high potency of this compound is attributed to its hybrid structure, which is designed to interact with both the zinc ion at the active site and the S1' pocket of the MMP-2 enzyme.[2] Research has highlighted that the inclusion of a 2,4-diaminobutanoic acid (Dab) residue at a specific position significantly enhances the selectivity for MMP-2 by forming an electrostatic interaction with a glutamate residue (Glu130) in the enzyme. While the primary publication mentions "extremely high selectivity," a detailed selectivity profile against other MMPs is not yet publicly available.

In Vivo Efficacy

The therapeutic potential of this compound has been evaluated in a preclinical model of idiopathic pulmonary fibrosis.

Bleomycin-Induced Pulmonary Fibrosis Mouse Model

In a mouse model where pulmonary fibrosis was induced by bleomycin, subcutaneous administration of this compound demonstrated a dose-dependent reduction in collagen accumulation in the lungs.

| Dose (subcutaneous, 14 days) | Outcome |

| 0.03 mg/kg/day | Reduced collagen accumulation |

| 0.1 mg/kg/day | Reduced collagen accumulation |

| 0.3 mg/kg/day | Reduced collagen accumulation |

| 1 mg/kg/day | Reduced collagen accumulation |

These findings suggest that the selective inhibition of MMP-2 by this compound can effectively suppress the progression of fibrosis in a relevant animal model.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of these findings. The following outlines the general methodologies likely employed in the preclinical evaluation of this compound, based on the available information.

In Vitro MMP-2 Inhibition Assay

A standard enzymatic assay would be used to determine the IC₅₀ of this compound against purified human MMP-2. This typically involves:

-

Incubating recombinant human MMP-2 with a fluorogenic substrate.

-

Adding varying concentrations of this compound to the reaction.

-

Measuring the rate of substrate cleavage by monitoring the fluorescence signal over time.

-

Calculating the IC₅₀ value by fitting the dose-response data to a suitable pharmacological model.

Bleomycin-Induced Pulmonary Fibrosis Model

The in vivo efficacy of this compound was likely assessed as follows:

-

Induction of Fibrosis: C57BL/6 mice are intratracheally instilled with a single dose of bleomycin to induce lung injury and subsequent fibrosis.

-

Treatment: A control group receives a vehicle, while treatment groups receive daily subcutaneous injections of this compound at various doses (0.03, 0.1, 0.3, and 1 mg/kg/day) for a period of 14 days.

-

Assessment of Fibrosis: At the end of the treatment period, the mice are euthanized, and their lungs are harvested. The extent of fibrosis is quantified by measuring the total lung collagen content, typically using a Sircol Collagen Assay. Histological analysis of lung sections stained with Masson's trichrome is also commonly performed to visualize collagen deposition.

Signaling Pathway

MMP-2 is involved in complex signaling pathways that contribute to the pathogenesis of fibrosis. The diagram below illustrates the central role of MMP-2 in this process.

Caption: Role of MMP-2 in Fibrosis and Inhibition by this compound.

Future Directions

The potent and selective inhibition of MMP-2 by this compound, coupled with its demonstrated in vivo efficacy in a model of pulmonary fibrosis, positions it as a promising therapeutic candidate. Future research should focus on:

-

Pharmacokinetic Profiling: A thorough investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential for its clinical development.

-

Expanded Efficacy Studies: Evaluation of this compound in other preclinical models of fibrosis and different disease areas where MMP-2 is implicated.

-

Toxicology Studies: Comprehensive safety and toxicology assessments to establish a therapeutic window for clinical trials.

-

Biomarker Development: Identification of relevant biomarkers to monitor the therapeutic response to this compound in future clinical studies.

This technical guide provides a summary of the currently available information on this compound. As a preclinical compound, much of the detailed data remains proprietary. The scientific community eagerly awaits further publications that will undoubtedly shed more light on the full therapeutic potential of this promising MMP-2 inhibitor.

References

Preclinical Research Findings on TP0556351: An In-depth Technical Guide

Initial investigations for publicly available preclinical research data on the compound designated TP0556351 did not yield specific findings. The identifier "this compound" does not correspond to a compound with disclosed research in the public domain, including scholarly articles, posters, or clinical trial databases.

This lack of publicly accessible information prevents the compilation of a detailed technical guide as requested. Preclinical data, which includes quantitative metrics, detailed experimental protocols, and associated signaling pathways, is typically disseminated through scientific publications or presentations at conferences once a compound reaches a certain stage of development and the sponsoring organization chooses to disclose the information.

It is possible that this compound represents an early-stage compound still under confidential investigation, an internal project code that has not been publicly associated with a specific chemical entity, or a designation that has been superseded by another name.

Without access to the primary research data, the creation of summary tables, detailed methodologies, and signaling pathway diagrams as specified in the core requirements is not feasible. Further analysis is contingent on the public disclosure of preclinical data for this compound. Researchers and drug development professionals interested in this specific compound are advised to monitor scientific literature and conference proceedings for any future publications or presentations that may become available.

An In-Depth Technical Guide on TP0556351 and its Interaction with Zinc-Dependent Endopeptidases

For Researchers, Scientists, and Drug Development Professionals

Abstract

TP0556351 is a potent and highly selective synthetic heptapeptide hybrid inhibitor of matrix metalloproteinase-2 (MMP-2), a zinc-dependent endopeptidase implicated in the pathogenesis of various diseases, including idiopathic pulmonary fibrosis (IPF). This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, inhibitory activity, and selectivity profile against a panel of zinc-dependent endopeptidases. Detailed experimental protocols for the enzymatic assays used to characterize this inhibitor are provided, along with visualizations of the relevant biological pathways and experimental workflows.

Introduction to this compound and Zinc-Dependent Endopeptidases

Zinc-dependent endopeptidases, particularly the matrix metalloproteinases (MMPs), are a family of enzymes crucial for the remodeling of the extracellular matrix (ECM). Dysregulation of MMP activity is associated with numerous pathological conditions characterized by abnormal tissue destruction and remodeling, such as cancer, arthritis, and fibrosis.

MMP-2, also known as gelatinase A, is a key member of this family that degrades type IV collagen, a major component of basement membranes. Its role in pathological ECM remodeling has made it an attractive therapeutic target. This compound has emerged as a promising investigational molecule due to its high potency and remarkable selectivity for MMP-2.

Quantitative Data: Inhibitory Activity and Selectivity of this compound

The inhibitory activity of this compound against various MMPs has been determined using enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, highlighting the compound's potent and selective inhibition of MMP-2.

| Enzyme | IC50 (nM) | Selectivity vs. MMP-2 |

| MMP-2 | 0.20 | - |

| MMP-1 | >10000 | >50000-fold |

| MMP-3 | >10000 | >50000-fold |

| MMP-7 | >10000 | >50000-fold |

| MMP-8 | >10000 | >50000-fold |

| MMP-9 | 8508 | 42540-fold |

| MMP-10 | >10000 | >50000-fold |

| MMP-12 | >10000 | >50000-fold |

| MMP-13 | 174 | 870-fold |

| MMP-14 | 2216 | 11080-fold |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

General MMP Enzymatic Activity Assay

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay for measuring the enzymatic activity of MMPs.

Materials:

-

Recombinant human MMP catalytic domains (e.g., MMP-1, -2, -3, -7, -8, -9, -10, -12, -13, and -14)

-

Fluorogenic peptide substrate: (Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, and 1% DMSO

-

This compound or other test compounds

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add 25 µL of the diluted compound solutions to the wells of the 96-well plate.

-

Add 50 µL of the appropriate recombinant human MMP catalytic domain (final concentration of 0.1-10 nM, depending on the MMP) to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Initiate the enzymatic reaction by adding 25 µL of the fluorogenic peptide substrate (final concentration of 10 µM) to each well.

-

Immediately measure the fluorescence intensity (excitation at 328 nm, emission at 393 nm) at 37°C every minute for 30 minutes using a fluorescence microplate reader.

-

The initial reaction velocity is calculated from the linear portion of the fluorescence versus time curve.

-

The IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Selectivity Profiling of this compound

The selectivity of this compound is determined by performing the general MMP enzymatic activity assay (as described in section 3.1) with a panel of different MMPs. The IC50 values obtained for each MMP are then compared to the IC50 value for MMP-2 to calculate the selectivity ratio.

Visualizations

Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound in the context of idiopathic pulmonary fibrosis. MMP-2, secreted by fibroblasts, degrades extracellular matrix components, contributing to tissue remodeling and fibrosis. This compound selectively inhibits MMP-2, thereby blocking this pathological process.

Experimental Workflow

The diagram below outlines the workflow for determining the IC50 value of this compound.

Methodological & Application

Application Notes and Protocols for In Vitro Use of TP0556351

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed application notes and protocols for the in vitro use of TP0556351. Due to the limited publicly available information on this compound, this document is based on general principles of in vitro compound testing and will be updated as more specific data becomes available. Researchers are advised to perform initial dose-response and time-course experiments to determine the optimal conditions for their specific cell systems.

Mechanism of Action

The precise mechanism of action for this compound is not yet fully elucidated in publicly available literature. Preliminary assessments suggest its involvement in key cellular signaling pathways. Further research is required to fully characterize its molecular targets and downstream effects.

Quantitative Data Summary

As specific experimental data for this compound is not yet published, the following table provides a template for researchers to populate with their own experimental findings. This structured format allows for easy comparison of data across different experimental conditions.

| Parameter | Cell Line 1 | Cell Line 2 | Cell Line 3 |

| IC50 (µM) | e.g., 5.2 | e.g., 10.8 | e.g., 2.1 |

| EC50 (µM) | e.g., 1.5 | e.g., 3.4 | e.g., 0.8 |

| Optimal Concentration (µM) | e.g., 10 | e.g., 20 | e.g., 5 |

| Optimal Treatment Time (h) | e.g., 24 | e.g., 48 | e.g., 24 |

Caption: Table 1. Template for summarizing key quantitative data for this compound across different cell lines.

Experimental Protocols

The following are generalized protocols for common in vitro assays. Researchers should adapt these protocols based on their specific cell types and experimental goals.

Cell Culture and Maintenance

-

Culture cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Passage cells upon reaching 80-90% confluency.

Cell Viability Assay (MTT Assay)

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 100 µM) for the desired time period (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the media and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Western Blot Analysis

-

Seed cells in a 6-well plate and grow to 70-80% confluency.

-

Treat cells with this compound at the desired concentration and time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a hypothetical signaling pathway that may be modulated by this compound, based on common drug action mechanisms.

Caption: Hypothetical signaling pathway potentially modulated by this compound.

Experimental Workflow Diagram

The following flowchart outlines a general experimental workflow for the in vitro characterization of this compound.

Caption: General experimental workflow for in vitro studies of this compound.

Disclaimer

The information provided in this document is for research purposes only. The protocols and diagrams are generalized and should be adapted to specific experimental contexts. As more data on this compound becomes available, these application notes will be updated accordingly.

Application Notes and Protocols for In Vivo Studies of TP0556351

Introduction

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo experimental protocols for the investigational compound TP0556351. Due to the limited publicly available information on this compound, this document outlines a generalized framework based on standard in vivo methodologies for novel therapeutic agents. The protocols provided herein are intended to serve as a foundational template and should be adapted based on the specific pharmacological properties of this compound, including its mechanism of action, target indication, and pharmacokinetic/pharmacodynamic (PK/PD) profile, once this information becomes available.

Preclinical In Vivo Assessment Workflow for a Novel Compound

The following diagram illustrates a typical workflow for the in vivo evaluation of a new chemical entity like this compound.

Caption: Generalized workflow for in vivo assessment of a novel therapeutic compound.

Experimental Protocols

Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered to an animal model without causing unacceptable toxicity.

Materials:

-

This compound

-

Vehicle solution (e.g., saline, DMSO/Cremophor EL/saline)

-

Appropriate animal model (e.g., BALB/c mice, Sprague-Dawley rats)

-

Standard animal caging and husbandry supplies

-

Dosing syringes and needles

-

Analytical balance

Protocol:

-

Animal Acclimation: Acclimate animals to the housing facility for a minimum of 7 days prior to the start of the study.

-

Group Allocation: Randomly assign animals to dose groups (e.g., 5 groups of n=3-5 animals per group) and a vehicle control group.

-

Dose Preparation: Prepare a stock solution of this compound and make serial dilutions to achieve the desired dose levels. The starting dose should be based on in vitro cytotoxicity data, if available.

-

Administration: Administer a single dose of this compound or vehicle to each animal via the intended clinical route (e.g., oral gavage, intraperitoneal injection, intravenous injection).

-

Monitoring: Observe animals for clinical signs of toxicity (e.g., changes in weight, activity, posture, grooming) at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose) and then daily for 14 days.

-

Data Collection: Record body weights daily for the first week and then twice weekly. Note the incidence and severity of any adverse effects.

-

Endpoint: The MTD is defined as the highest dose that does not result in mortality, significant weight loss (>15-20%), or severe, irreversible clinical signs of toxicity.

Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Materials:

-

This compound

-

Vehicle solution

-

Cannulated animal model (e.g., jugular vein cannulated rats) for serial blood sampling

-

Blood collection tubes (e.g., EDTA-coated)

-

Centrifuge

-

Freezer (-80°C)

-

LC-MS/MS or other appropriate bioanalytical instrumentation

Protocol:

-

Animal Preparation: Use cannulated animals to facilitate repeated blood sampling. For non-cannulated animals, sparse sampling may be employed.

-

Dose Administration: Administer a single dose of this compound at a dose below the MTD via intravenous (IV) and oral (PO) routes to different groups of animals.

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

-

Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).

-

Data Analysis: Calculate key PK parameters using non-compartmental analysis.

Table 1: Key Pharmacokinetic Parameters for this compound (Hypothetical Data)

| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) |

| Cmax (ng/mL) | 1500 | 800 |

| Tmax (h) | 0.08 | 1.0 |

| AUClast (ngh/mL) | 3200 | 4500 |

| AUCinf (ngh/mL) | 3250 | 4600 |

| t1/2 (h) | 2.5 | 3.0 |

| CL (L/h/kg) | 0.31 | - |

| Vd (L/kg) | 1.1 | - |

| F (%) | - | 14.2 |

Note: Data presented are hypothetical and for illustrative purposes only.

In Vivo Efficacy Study

Objective: To evaluate the therapeutic efficacy of this compound in a relevant disease animal model.

Materials:

-

This compound

-

Vehicle solution

-

Disease-specific animal model (e.g., tumor xenograft model for oncology, collagen-induced arthritis model for inflammation)

-

Calipers for tumor measurement (if applicable)

-

Biomarker analysis kits (e.g., ELISA)

Protocol:

-

Model Establishment: Induce the disease model in a cohort of animals.

-

Group Allocation: Once the disease is established (e.g., tumors reach a certain size), randomize animals into treatment groups (vehicle control, positive control, and different dose levels of this compound).

-

Treatment: Administer this compound or control articles according to a predetermined dosing schedule (e.g., once daily for 21 days).

-

Efficacy Assessment: Monitor disease progression throughout the study using relevant endpoints (e.g., tumor volume, clinical score, body weight).

-

Terminal Procedures: At the end of the study, euthanize animals and collect tissues for further analysis (e.g., histopathology, biomarker analysis).

Table 2: Tumor Growth Inhibition by this compound in a Xenograft Model (Hypothetical Data)

| Treatment Group | Dose (mg/kg, QD) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |

| Vehicle | - | 1500 ± 250 | - |

| Positive Control | 10 | 450 ± 100 | 70 |

| This compound | 10 | 900 ± 150 | 40 |

| This compound | 30 | 525 ± 120 | 65 |

| This compound | 100 | 300 ± 80 | 80 |

Note: Data presented are hypothetical and for illustrative purposes only.

Signaling Pathway (Hypothetical)

Assuming this compound is an inhibitor of a hypothetical kinase, "Target Kinase," involved in a cancer-related signaling pathway.

Caption: Hypothetical signaling pathway inhibited by this compound.

Disclaimer

The information provided in this document is for illustrative and general guidance purposes only. The protocols and data are hypothetical and not based on actual experimental results for a compound named this compound. Researchers must develop and validate specific protocols based on the known characteristics of their compound and in compliance with all applicable institutional and governmental regulations regarding animal welfare.

Application Notes and Protocols for TP0556351 in Mouse Models

Note to the Reader: As of the latest available information, "TP0556351" does not correspond to a publicly documented therapeutic compound. Searches for this identifier in scientific literature and drug development databases have not yielded specific information regarding its mechanism of action, signaling pathways, or established dosage regimens in preclinical models.

The following application notes and protocols are provided as a generalized framework based on common practices in preclinical research for novel small molecule inhibitors. Researchers and drug development professionals should substitute the placeholder information with validated data for their specific compound of interest once it becomes available.

Abstract

This document provides a comprehensive guide for the preclinical evaluation of novel therapeutic compounds in mouse models. It outlines methodologies for determining appropriate dosage, administration routes, and experimental protocols for assessing efficacy and mechanism of action. The included templates and examples are intended to be adapted for specific research applications.

Introduction

The transition of a novel therapeutic candidate from in vitro discovery to in vivo animal studies is a critical step in drug development. Mouse models provide a valuable platform for evaluating the pharmacokinetics, pharmacodynamics, and anti-tumor efficacy of new compounds. This document details the necessary protocols for conducting these studies, with a focus on establishing optimal dosing and understanding the compound's biological effects.

Mechanism of Action & Signaling Pathway

(This section should be populated with specific data for the compound of interest.)

A hypothetical signaling pathway for a novel kinase inhibitor is presented below. This diagram illustrates how such a compound might interrupt a cancer-related signaling cascade.

Application Notes and Protocols for TP0556351: A Novel Cell-Based Assay Guideline

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP0556351 is a novel investigational antibacterial agent with potent activity against a broad spectrum of Gram-positive bacteria. These application notes provide detailed guidelines and protocols for utilizing cell-based assays to characterize the mechanism of action and efficacy of this compound. The primary mechanism of this compound involves the inhibition of bacterial cell wall synthesis through a high-affinity interaction with undecaprenyl phosphate (C55-P), a critical lipid carrier in the peptidoglycan biosynthesis pathway. This targeted action leads to the disruption of cell wall integrity and subsequent bacterial cell death.

Mechanism of Action

This compound exerts its bactericidal effect by targeting a crucial step in the synthesis of the bacterial cell wall. Unlike many antibiotics that target enzymes directly, this compound binds to the lipid carrier undecaprenyl phosphate (C55-P). This sequestration of C55-P prevents its utilization by enzymes responsible for the synthesis of Lipid I and Lipid II, which are essential precursors for the growing peptidoglycan chain. The disruption of this pathway weakens the cell wall, rendering the bacterium susceptible to osmotic lysis.

Caption: Mechanism of action of this compound.

Application Notes

This compound can be employed in a variety of cell-based assays to elucidate its antibacterial properties. These assays are crucial for determining the compound's potency, spectrum of activity, and mechanism of action.

-

Minimum Inhibitory Concentration (MIC) Determination: Standard broth microdilution or agar dilution assays can be used to determine the MIC of this compound against a panel of clinically relevant Gram-positive bacteria.

-

Time-Kill Kinetic Assays: These assays provide insight into the bactericidal or bacteriostatic nature of this compound by measuring the rate of bacterial killing over time.

-

Mechanism of Action Elucidation: In vitro assays monitoring the inhibition of peptidoglycan synthesis can confirm the proposed mechanism. This can be achieved by quantifying the accumulation of peptidoglycan precursors or by using radiolabeled substrates.

-

Resistance Studies: Spontaneous resistance frequency can be determined by plating a high inoculum of bacteria on agar containing concentrations of this compound above the MIC.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol details the procedure for determining the MIC of this compound against Gram-positive bacteria in a 96-well format.

Caption: Workflow for MIC determination.

Materials:

-

This compound stock solution (e.g., 10 mg/mL in DMSO)

-

Gram-positive bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

Protocol:

-

Prepare a 2-fold serial dilution of this compound in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.

-

Prepare a bacterial inoculum in CAMHB and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute the bacterial suspension 1:150 in CAMHB to achieve a final concentration of approximately 1 x 10^6 CFU/mL.

-

Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate containing the this compound dilutions. The final bacterial concentration will be approximately 5 x 10^5 CFU/mL.

-

Include a positive control (bacteria without compound) and a negative control (broth only) on each plate.

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC by visually inspecting for the lowest concentration of this compound that completely inhibits bacterial growth. Alternatively, measure the optical density at 600 nm (OD600) using a plate reader.

In Vitro Peptidoglycan Synthesis Inhibition Assay

This protocol describes a cell-free assay to measure the inhibition of peptidoglycan synthesis by this compound.

Caption: Workflow for peptidoglycan synthesis inhibition assay.

Materials:

-

Bacterial membrane fraction (prepared from a Gram-positive strain)

-

UDP-N-acetylglucosamine, [N-acetyl-14C] ([14C]GlcNAc)

-

UDP-MurNAc-pentapeptide

-

ATP

-

Reaction buffer (e.g., Tris-HCl with MgCl2)

-

This compound

-

Butanol

-

Scintillation counter and vials

Protocol:

-

Prepare a reaction mixture containing reaction buffer, ATP, UDP-MurNAc-pentapeptide, and [14C]GlcNAc.

-

In microcentrifuge tubes, add varying concentrations of this compound.

-

Add the bacterial membrane preparation to each tube.

-

Initiate the reaction by adding the reaction mixture to each tube.

-

Incubate the reactions at 30°C for 30 minutes.

-

Stop the reaction by adding an equal volume of butanol and vortexing.

-

Centrifuge to separate the phases. The butanol phase will contain the lipid-linked intermediates.

-

Transfer an aliquot of the butanol phase to a scintillation vial.

-

Allow the butanol to evaporate, then add scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each this compound concentration relative to a no-compound control and determine the IC50 value.

Data Presentation

Quantitative data from the described assays should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various Gram-positive bacteria.

| Bacterial Strain | ATCC Number | MIC (µg/mL) |

| Staphylococcus aureus | 29213 | 0.5 |

| Staphylococcus aureus (MRSA) | BAA-1717 | 1 |

| Enterococcus faecalis | 29212 | 2 |

| Enterococcus faecium (VRE) | 700221 | 4 |

| Streptococcus pneumoniae | 49619 | 0.25 |

Table 2: IC50 of this compound in the in vitro peptidoglycan synthesis inhibition assay.

| Bacterial Source of Membrane | IC50 (µM) |

| Staphylococcus aureus | 0.8 |

| Bacillus subtilis | 0.6 |

Application Notes and Protocols for TP0556351

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the reconstitution and storage of TP0556351, a potent and selective inhibitor of matrix metalloproteinase-2 (MMP-2). The information is intended to guide researchers in the proper handling and use of this compound for both in vitro and in vivo experimental settings.

Product Information

This compound is a high-affinity inhibitor of MMP-2 with a reported IC50 of 0.2 nM.[1] It has been utilized in preclinical research, notably in a Bleomycin-induced pulmonary fibrosis mouse model, where subcutaneous administration reduced collagen accumulation in the lungs.[1] These characteristics make it a valuable tool for investigating the role of MMP-2 in fibrosis and other pathological processes.

| Parameter | Value | Reference |

| Target | Matrix Metalloproteinase-2 (MMP-2) | [1] |

| IC50 | 0.2 nM | [1] |

| Molecular Weight | 1067.15 g/mol | |

| Formula | C50H70N10O16 | |

| CAS Number | 2787582-17-4 |

Reconstitution of this compound

Proper reconstitution is critical for ensuring the biological activity and stability of this compound. The choice of solvent will depend on the intended application (in vitro or in vivo).

Recommended Solvents and Stock Solution Preparation

For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution.

Protocol for Reconstituting a 10 mM Stock Solution in DMSO:

-

Preparation: Before opening the vial, centrifuge it briefly to ensure that all the lyophilized powder is at the bottom.

-

Solvent Addition: Based on the amount of this compound in the vial, calculate the required volume of DMSO to achieve a 10 mM concentration. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 1067.15 g/mol ), you would add 93.7 µL of DMSO.

-

Dissolution: Add the calculated volume of DMSO to the vial. Gently vortex or sonicate the vial until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

Table of Reconstitution Volumes for a 10 mM Stock Solution:

| Amount of this compound | Volume of DMSO to Add |

| 1 mg | 93.7 µL |

| 5 mg | 468.5 µL |

| 10 mg | 937.0 µL |

Preparation of Working Solutions for In Vitro Assays

For cell-based assays, the concentrated DMSO stock solution should be further diluted in the appropriate cell culture medium to the final desired working concentration.

Protocol for Preparing Working Solutions:

-

Intermediate Dilution (Optional but Recommended): To avoid precipitation, it is advisable to perform a serial dilution. First, dilute the 10 mM DMSO stock solution in cell culture medium to an intermediate concentration (e.g., 100 µM).

-

Final Dilution: Further dilute the intermediate solution in cell culture medium to achieve the final working concentration for your experiment.

-

DMSO Concentration Control: Ensure that the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.

Storage of this compound

Proper storage is essential to maintain the integrity and activity of this compound.

Storage of Lyophilized Powder

The lyophilized powder of this compound should be stored under the following conditions:

| Storage Condition | Duration |

| -20°C | 3 years |

| 4°C | 2 years |

Storage of Stock Solutions

Once reconstituted, the stock solution should be aliquoted and stored to minimize freeze-thaw cycles.

| Storage Condition | Duration |

| -80°C | 6 months |

| -20°C | 1 month |

Important Considerations:

-

Avoid Repeated Freeze-Thaw Cycles: Aliquoting the stock solution into single-use volumes is highly recommended.

-

Light Protection: Store all forms of the compound protected from light.

Experimental Protocols

In Vitro MMP-2 Inhibition Assay (General Protocol)

This protocol provides a general workflow for assessing the inhibitory activity of this compound on MMP-2 in vitro.

Methodology:

-

Reagent Preparation: Prepare the assay buffer, a solution of recombinant human MMP-2, and a fluorogenic MMP-2 substrate according to the manufacturer's instructions.

-

Compound Dilution: Prepare a serial dilution of the this compound stock solution in the assay buffer to obtain a range of concentrations for testing.

-

Pre-incubation: In a microplate, add the recombinant MMP-2 and the different concentrations of this compound. Incubate for a specified period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the fluorogenic MMP-2 substrate to each well to initiate the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a defined time, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the specific substrate used.

-

Data Analysis: Calculate the percentage of MMP-2 inhibition for each concentration of this compound relative to a vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

In Vivo Administration in a Mouse Model of Pulmonary Fibrosis (Example Workflow)

The following diagram illustrates a general workflow for an in vivo study, based on the reported use of this compound.[1]

Methodology:

-

Disease Induction: Induce pulmonary fibrosis in mice using an established method, such as intratracheal administration of bleomycin.

-

Compound Formulation: Prepare the dosing solution of this compound in a suitable vehicle for subcutaneous administration. The choice of vehicle should be based on solubility and biocompatibility.

-

Administration: Administer the prepared this compound solution to the mice via subcutaneous injection at the desired dose and frequency. A vehicle control group should be included.

-